Seclidemstat - 1423715-37-0

Seclidemstat

Catalog Number: EVT-282489
CAS Number: 1423715-37-0
Molecular Formula: C20H23ClN4O4S
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Seclidemstat (SP-2577), a derivative of SP-2509, is a novel, orally bioavailable, small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , ] It is recognized as a first-in-class, reversible, and non-competitive LSD1 inhibitor. [, , , ] Seclidemstat exhibits low nanomolar inhibitory concentrations (IC50: 25–50 nM) and targets both the catalytic and scaffolding functions of LSD1. [, , ]

In scientific research, Seclidemstat serves as a valuable tool for investigating the role of LSD1 in various cellular processes and disease models, particularly in oncology. [, , , , , , ]

Future Directions
  • Clinical Trials: Seclidemstat is currently being evaluated in multiple Phase I/II clinical trials for various advanced solid tumors, including Ewing sarcoma, other sarcomas, and myelodysplastic syndromes. [, , , , , ] The results of these trials will be crucial in determining the safety, efficacy, and optimal dosing regimens for Seclidemstat in different cancer types.

  • Combination Therapies: Research indicates potential synergy between Seclidemstat and other therapeutic agents, such as conventional chemotherapy drugs (e.g., topotecan and cyclophosphamide) [], immune checkpoint inhibitors [], and targeted therapies (e.g., ABL2 inhibitors) []. Exploring these combination therapies in preclinical and clinical settings holds promise for enhancing treatment efficacy and overcoming drug resistance.

Tranylcypromine

    SP-2509

    • Relevance: SP-2509 is a structurally related analog of Seclidemstat. It provided the foundation for the development of Seclidemstat as a potential therapeutic agent for FET-rearranged sarcomas. [, ]

    GSK-LSD1

    • Relevance: Similar to Tranylcypromine, GSK-LSD1 is a tool compound often used to study LSD1 function but with greater potency. While it is not structurally related to Seclidemstat, it provides a comparison point for understanding the activity of different classes of LSD1 inhibitors. []

    RN-1

    • Relevance: RN-1, like Tranylcypromine and GSK-LSD1, belongs to the class of catalytic LSD1 inhibitors. It serves as another comparative tool compound to understand the differences between catalytic inhibition and the scaffolding disruption mechanism employed by Seclidemstat. []

    Iadademstat (ORY-1001)

    • Relevance: Iadademstat represents a clinically advanced LSD1 inhibitor. Although it operates via a covalent mechanism unlike Seclidemstat, comparing their clinical progress can offer insights into the potential of LSD1 inhibition for treating different cancer types. []

    Bomedemstat (IMG-7289)

    • Relevance: Bomedemstat is another example of a clinically relevant LSD1 inhibitor. Comparing its activity profile and clinical development with Seclidemstat can help researchers understand the therapeutic potential and limitations of different LSD1 inhibitors across different tumor types. []
    • Relevance: Pulrodemstat, like Seclidemstat, is a reversible LSD1 inhibitor, making it an important comparison point. Despite their shared reversibility, they may differ in their binding modes and selectivity profiles. [, ]

    Resveratrol

    • Relevance: Resveratrol was identified as a potential inhibitor of SIRT3, a target that emerged from transcriptomic profiling alongside Seclidemstat in a study on endometrial cancer. Though not structurally related to Seclidemstat, its inclusion highlights the potential for combination therapies targeting different pathways in endometrial cancer treatment. []

    Birabresib

    • Relevance: Birabresib emerged as a potential inhibitor of PDLIM2, another target identified in the same endometrial cancer study that highlighted Seclidemstat. Similar to Resveratrol, its relevance lies in its potential to be part of a combination therapy approach alongside Seclidemstat. []

    Azacitidine

    • Relevance: Azacitidine is being investigated in a Phase I/II clinical trial in combination with Seclidemstat for patients with myelodysplastic syndromes and chronic myelomonocytic leukemia. []
    Overview

    Seclidemstat, also known as SP-2577, is a potent inhibitor of lysine-specific demethylase 1 (LSD1), a histone demethylase involved in various cellular processes, including transcriptional regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors associated with FET (FUS, EWSR1, TAF15) fusion proteins, such as Ewing sarcoma and myelodysplastic syndromes. Seclidemstat is currently undergoing clinical trials to evaluate its efficacy and safety in these contexts .

    Source and Classification

    Seclidemstat is classified as a small molecule inhibitor targeting LSD1. It was developed through medicinal chemistry approaches aimed at enhancing the pharmacokinetic and physicochemical properties compared to earlier compounds like SP-2509. The compound is sourced from Salarius Pharmaceuticals, which has been instrumental in its development and clinical evaluation .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of Seclidemstat involves several key steps that optimize its efficacy as an LSD1 inhibitor. Initial synthetic routes typically start with the formation of a core structure that includes a thiazole or imidazole ring, which is crucial for binding to the LSD1 active site. The synthetic pathway includes:

    1. Formation of the Core Structure: Utilizing appropriate reagents to create a thiazole or imidazole scaffold.
    2. Functionalization: Introducing substituents that enhance binding affinity and selectivity toward LSD1.
    3. Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield of the final product.

    Seclidemstat's synthesis has been optimized to achieve high potency while maintaining favorable solubility profiles for biological assays .

    Molecular Structure Analysis

    Structure and Data

    Seclidemstat features a complex molecular structure characterized by a thiazole ring, which plays a pivotal role in its interaction with LSD1. The molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 277.35 g/mol. The structural representation includes:

    • Thiazole Ring: Essential for enzyme binding.
    • Amine Group: Contributes to hydrogen bonding interactions with the target protein.
    • Hydroxyl Groups: Enhance solubility and stability.

    The three-dimensional conformation allows for optimal fitting within the active site of LSD1, facilitating effective inhibition .

    Chemical Reactions Analysis

    Reactions and Technical Details

    The primary chemical reaction involving Seclidemstat is its competitive inhibition of LSD1 activity. This process can be summarized as follows:

    1. Binding: Seclidemstat binds to the active site of LSD1, preventing substrate access.
    2. Inhibition of Demethylation: By occupying the active site, Seclidemstat inhibits the demethylation of histone H3 at lysine 4 (H3K4), leading to altered gene expression profiles.

    The inhibition mechanism has been validated through biochemical assays that measure changes in H3K4me2 levels in treated cells .

    Mechanism of Action

    Process and Data

    Seclidemstat exerts its pharmacological effects by disrupting the transcriptional function of oncogenic fusion proteins associated with certain cancers. The mechanism involves:

    • Inhibition of Histone Demethylation: By blocking LSD1, Seclidemstat prevents the removal of methyl groups from histones, leading to a more repressive chromatin state.
    • Altered Gene Expression: This change in chromatin state results in downregulation of genes that promote tumor growth and survival.

    In preclinical models, Seclidemstat demonstrated significant anti-tumor activity against FET-rearranged sarcomas by inducing apoptosis and inhibiting proliferation .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Seclidemstat possesses several notable physical and chemical properties:

    • Solubility: Soluble in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), facilitating its use in cell culture experiments.
    • Stability: Exhibits stability under physiological conditions, which is critical for maintaining efficacy during therapeutic applications.
    • Melting Point: The compound has a melting point that supports its classification as a solid at room temperature.

    These properties are essential for its formulation into therapeutic agents .

    Applications

    Scientific Uses

    Seclidemstat is primarily being investigated for its applications in oncology:

    • Cancer Treatment: Clinical trials are underway to assess its effectiveness against Ewing sarcoma, myelodysplastic syndromes, and chronic myelomonocytic leukemia.
    • Research Tool: Beyond clinical applications, Seclidemstat serves as an important tool in research settings to study the role of LSD1 in various biological processes and diseases.

    The ongoing research aims to elucidate further mechanisms of action and potential combination therapies that could enhance its therapeutic efficacy .

    Properties

    CAS Number

    1423715-37-0

    Product Name

    Seclidemstat

    IUPAC Name

    N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

    Molecular Formula

    C20H23ClN4O4S

    Molecular Weight

    450.9 g/mol

    InChI

    InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+

    InChI Key

    MVSQDUZRRVBYLA-HYARGMPZSA-N

    SMILES

    CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O

    Solubility

    Soluble in DMSO

    Synonyms

    Seclidemstat; SP-2577; SP 2577; SP2577;

    Canonical SMILES

    CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O

    Isomeric SMILES

    C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.